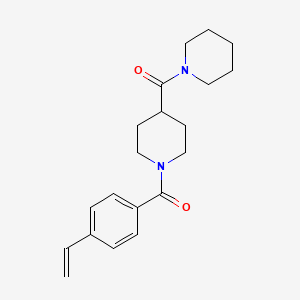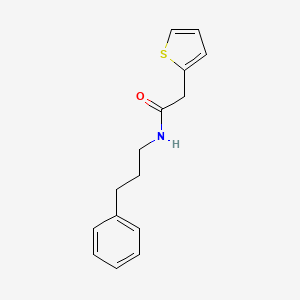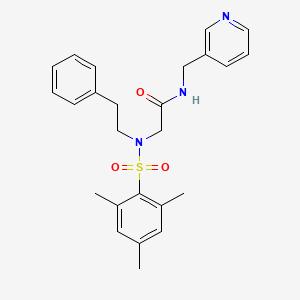
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mécanisme D'action
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine irreversibly binds to the active site of carboxypeptidase A, preventing the enzyme from carrying out its normal functions. This leads to an accumulation of peptides in the body, which can have various effects depending on the specific peptides involved. This compound has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the processing of neuropeptides such as substance P and enkephalin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological processes being studied. In general, this compound has been shown to affect the release and processing of various peptides in the body, which can have downstream effects on neurotransmission, pain perception, and other physiological processes. This compound has also been shown to affect the activity of ion channels and receptors in the brain, which can further modulate these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine in lab experiments is its specificity for carboxypeptidase A, which allows for the selective inhibition of this enzyme without affecting other biological processes. This compound is also a relatively stable compound that can be easily synthesized and purified. However, one limitation of using this compound is its irreversible binding to carboxypeptidase A, which can make it difficult to study the effects of this enzyme over longer periods of time.
Orientations Futures
There are several potential future directions for research involving 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. One area of interest is the role of carboxypeptidase A in various neurological disorders, such as Parkinson's disease and schizophrenia. This compound could be used to study the effects of carboxypeptidase A inhibition on these disorders, which could lead to new therapeutic approaches. Another potential direction is the development of new compounds based on the structure of this compound, which could have improved specificity and potency for carboxypeptidase A inhibition. Overall, this compound is a valuable tool for studying various biological processes, and its potential applications in scientific research are still being explored.
Méthodes De Synthèse
The synthesis of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with vinylbenzoyl chloride to form N-acetylpiperidine-4-vinylbenzoate. The final step involves the reaction of N-acetylpiperidine-4-vinylbenzoate with phosgene to form this compound. The overall yield of this compound is around 30-35%, and the purity of the compound can be improved through various purification techniques.
Applications De Recherche Scientifique
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The compound is known to act as an irreversible inhibitor of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides in the body. This property of this compound has been used to study the role of carboxypeptidase A in various biological processes, including neurotransmitter release and neuropeptide processing.
Propriétés
IUPAC Name |
[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYMGQAVMEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)

![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)

